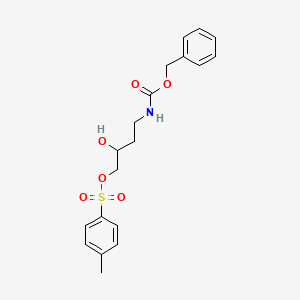![molecular formula C28H28F6N12NiO4S4 B12283580 Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- CAS No. 868747-30-2](/img/structure/B12283580.png)
Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- is a complex nickel compound with a unique structure that includes a thiadiazole ring, quinoline moiety, and trifluoromethanesulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- typically involves the reaction of nickel salts with ligands containing the desired functional groups. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process may require heating or the use of catalysts to facilitate the formation of the complex.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Analyse Des Réactions Chimiques
Types of Reactions
Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially altering its reactivity.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride or hydrogen gas.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel complexes with higher oxidation states, while reduction could produce lower oxidation state complexes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- involves its ability to coordinate with various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts by forming transient complexes with reactants, lowering the activation energy of the reaction, and stabilizing transition states .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nickel bis-1,1-dithiolates: These compounds have similar coordination environments but differ in the nature of the ligands and their electronic properties.
Nickel bis-1,2-dithiolates: These compounds are known for their redox activity and have been extensively studied for their applications in materials science and catalysis.
Nickel bis-cyclooctadiene: This compound is used in similar catalytic applications but has a different ligand structure, leading to variations in reactivity and selectivity.
Uniqueness
Nickel, bis[N-[1-ethyl-1,2,3,4-tetrahydro-6-[(1,3,4-thiadiazol-2-yl-kN3)azo-kN1]-7-quinolinyl]-1,1,1-trifluoromethanesulfonamidato-kN]- is unique due to its combination of thiadiazole, quinoline, and trifluoromethanesulfonamide ligands.
Propriétés
Numéro CAS |
868747-30-2 |
|---|---|
Formule moléculaire |
C28H28F6N12NiO4S4 |
Poids moléculaire |
897.6 g/mol |
Nom IUPAC |
[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+) |
InChI |
InChI=1S/2C14H14F3N6O2S2.Ni/c2*1-2-23-5-3-4-9-6-10(19-21-13-20-18-8-26-13)11(7-12(9)23)22-27(24,25)14(15,16)17;/h2*6-8H,2-5H2,1H3;/q2*-1;+2 |
Clé InChI |
LNENPRLIGSENDI-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC2=CC(=C(C=C21)[N-]S(=O)(=O)C(F)(F)F)N=NC3=NN=CS3.CCN1CCCC2=CC(=C(C=C21)[N-]S(=O)(=O)C(F)(F)F)N=NC3=NN=CS3.[Ni+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-3-[(methylamino)methyl]benzamide](/img/structure/B12283501.png)
![(6aS,10R)-2-Chloro-10-methyl-4-[(methylsulfonyl)methyl]-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine](/img/structure/B12283512.png)
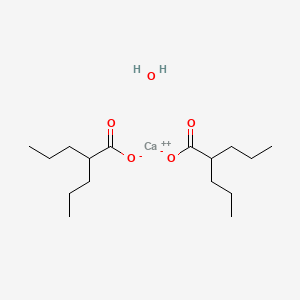
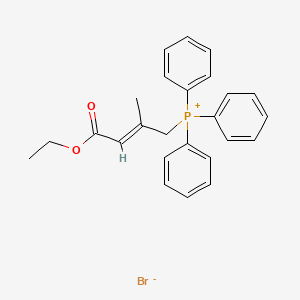
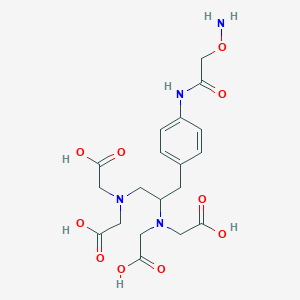
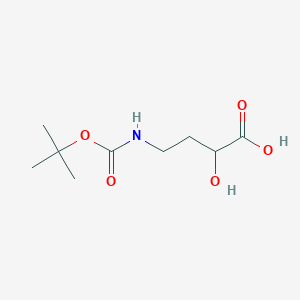

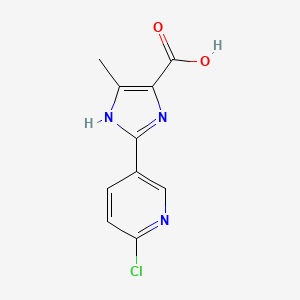
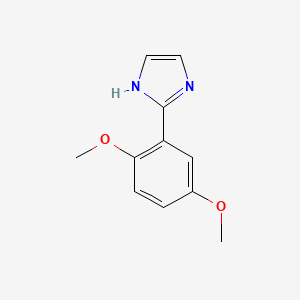
![4-C-[(Phenylmethoxy)methyl]-3-O-(phenylmethyl)-L-lyxofuranose 1,2-diacetate 5-methanesulfonate](/img/structure/B12283579.png)

![[2-Azido-1,3-bis[[tert-butyl(dimethyl)silyl]oxy]octadecan-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B12283593.png)
![tert-Butyl (R)-6-(bromomethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12283598.png)
